Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Overview
Description
Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.
Mechanism of Action
Target of Action
Alphazurine G, also known as Ethanaminium, is a complex compound that interacts with various targets within the body. It’s known that the mechanism of action involves the interaction of alphazurine g with the target structures, allowing for their visualization under a microscope .
Mode of Action
It’s believed that the compound interacts with its targets, causing a change in their structure or function . This interaction can lead to various changes within the cell, affecting cellular processes and potentially leading to observable effects.
Pharmacokinetics
It’s known that the stability and behavior of alphazurine g in a vehicle such as lidocaine hydrochloride injection were studied with regard to medication orders which may be prepared by hospital pharmacists .
Properties
CAS No. |
116-95-0 |
---|---|
Molecular Formula |
C27H33N2O6S2+ |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1 |
InChI Key |
IKHKJYWPWWBSFZ-UHFFFAOYSA-O |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
boiling_point |
Decomposes |
Color/Form |
VIOLET POWDER Dark bluish-green powde |
116-95-0 | |
physical_description |
Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Alphazurine G suitable as a redox indicator?
A1: While the provided research abstract doesn't delve into the specific mechanisms, it suggests that Alphazurine G, similar to N,N'-substituted benzidines, exhibits a noticeable color change upon oxidation or reduction. [] This color change allows researchers to visually determine the endpoint of a redox titration. Further research into the specific color transitions and the redox potentials at which they occur would be beneficial for practical applications.
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